1-(3-Methoxyisoxazol-5-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The oxime group can then be introduced through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group on the isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-Methoxyisoxazol-5-yl)ethanone oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)
Comparison: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime is unique due to its specific substitution pattern on the isoxazole ring and the presence of the oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methoxy and oxime groups .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(NE)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4+ |
InChI Key |
LXIAYJGIJKDHHJ-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=NO1)OC |
Canonical SMILES |
CC(=NO)C1=CC(=NO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.